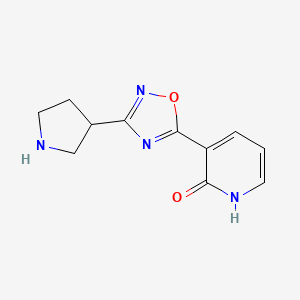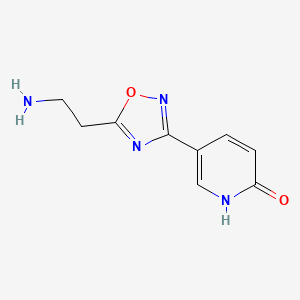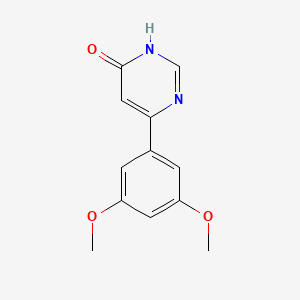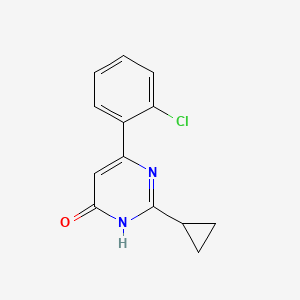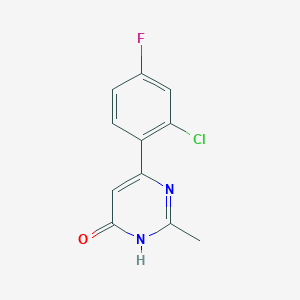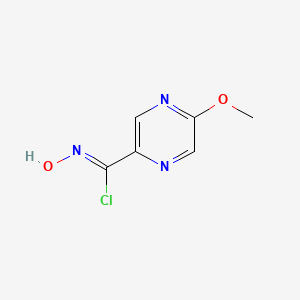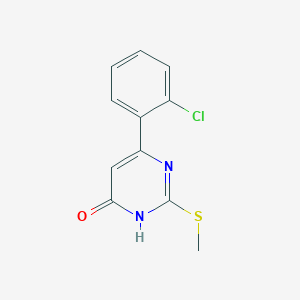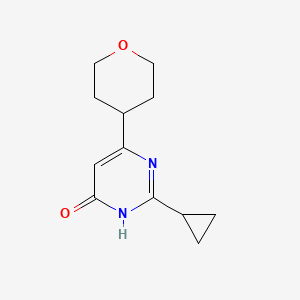
2-cyclopropyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol
Overview
Description
2-Cyclopropyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol, also known as CTP, is a heterocyclic compound with a unique structure and wide range of applications. It is an important intermediate in the synthesis of various organic compounds, such as pharmaceuticals, pesticides, and other organic materials. CTP is also used in the synthesis of polymers, dyes, and other materials. In addition, CTP has been studied for its potential use in the treatment of cancer and other diseases.
Scientific Research Applications
Design and Discovery in Cognitive Disorders
6-[(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943) has been identified as a novel PDE9A inhibitor. This compound was designed using synthetic chemistry and structure-based drug design, and it has progressed into clinical trials. It exhibits selectivity for PDE9A over other PDE family members by targeting key residue differences between the PDE9A and PDE1C catalytic site. The compound has shown promise in elevating central cGMP levels in the brain and CSF of rodents, displaying procognitive activity in rodent models, and showing synaptic stabilization in an amyloid precursor protein (APP) transgenic mouse model. Clinical trials have confirmed its tolerability in humans and its ability to elevate cGMP in cerebral spinal fluid, marking it as a potential pharmacological tool for diseases associated with impaired cGMP signaling or cognition (Verhoest et al., 2012).
Synthesis and Biological Evaluation
The study on the synthesis and biological evaluation of various coumarin derivatives has led to the creation of compounds with antimicrobial properties. Compounds like Pyrimidino[5,4-6,5]-,pyridino[3,2-6,5]- and pyrrolo[3,2-5,6]4H-pyrano-[3,2-c][1]benzopyran-6-one derivatives have been obtained through reaction with various reagents. One compound, in particular, underwent alkylation with either 2-furoyl chloride or chloroacetyl chloride, resulting in 2-N-substituted derivatives. These compounds were tested for antimicrobial activity, showcasing the potential of these synthesized compounds in addressing microbial challenges (Al-Haiza et al., 2003).
Antimicrobial and Anticancer Potential
Another significant area of research involves the synthesis and evaluation of novel polyheterocyclic systems derived from cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidine. These synthesized compounds have been tested for their antimicrobial activity. Some of these compounds exhibit pronounced antimicrobial properties. The structure–activity relationship studies indicated that specific substituent groups play a crucial role in the manifestation of this activity. This research demonstrates the potential of these compounds in therapeutic applications, particularly in combating microbial infections (Sirakanyan et al., 2021).
properties
IUPAC Name |
2-cyclopropyl-4-(oxan-4-yl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-11-7-10(8-3-5-16-6-4-8)13-12(14-11)9-1-2-9/h7-9H,1-6H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZXUONOAYBANC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=O)N2)C3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2-Furylmethyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1487070.png)
![N-[(2,2-Dimethylpropanoyl)oxy]-2-hydroxybenzenecarboximidamide](/img/structure/B1487071.png)
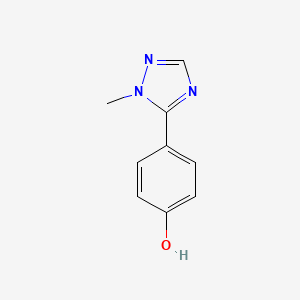
![4-Cyclohex-3-en-1-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1487075.png)
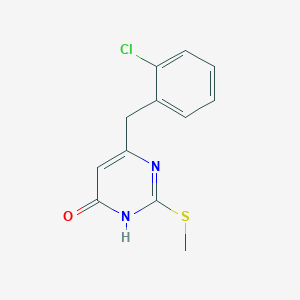
![1-[1-(Difluoromethyl)benzimidazol-2-yl]-1-(hydroxyimino)ethane](/img/structure/B1487078.png)
